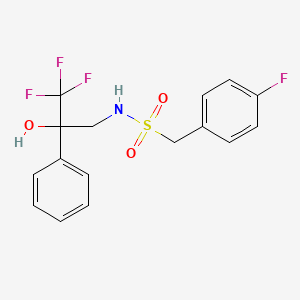
1-(4-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)methanesulfonamide" is a fluorinated organic molecule that contains both a methanesulfonamide moiety and multiple fluorine atoms. The presence of fluorine atoms is known to significantly affect the physical and chemical properties of organic compounds, often enhancing their metabolic stability and altering their biological activity .
Synthesis Analysis
The synthesis of fluorinated methanesulfonamide derivatives can involve various strategies, including nucleophilic substitution reactions. For instance, vicarious nucleophilic substitution (VNS) of hydrogen has been demonstrated on a benzene ring activated by sulfur-based electron-withdrawing groups, which could be a relevant method for synthesizing similar compounds . Additionally, cross-coupling reactions, such as the Sonogashira reaction, have been employed to synthesize related compounds, indicating the potential utility of palladium-catalyzed processes in the synthesis of complex fluorinated sulfonamides .
Molecular Structure Analysis
The molecular structure of fluorinated sulfonamides can be elucidated using spectroscopic techniques such as IR, NMR, and mass spectrometry. These methods provide detailed information about the electronic environment and the spatial arrangement of atoms within the molecule . X-ray diffraction analysis can also be used to determine the absolute configuration of chiral centers, which is crucial for understanding the enantioselective properties of the compound .
Chemical Reactions Analysis
Fluorinated sulfonamides can participate in various chemical reactions. The presence of fluorine can enhance the reactivity of these compounds in nucleophilic addition reactions, such as the Michael addition to α,β-unsaturated compounds . The enantioselective addition of fluorinated derivatives has been achieved using organocatalysts, which is significant for producing enantiomerically pure substances . The regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane is another example of the chemical reactivity of these compounds, leading to products that can be further transformed into pharmacologically active molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated sulfonamides are influenced by the strong electron-withdrawing nature of both the fluorine atoms and the sulfonamide group. This can lead to increased acidity of protons adjacent to the sulfonamide, as well as altered electronic properties that can be studied using ratiometric fluorescence techniques . The fluorine atoms also contribute to the lipophilicity and stability of the molecule, which are important factors in drug design and development .
Aplicaciones Científicas De Investigación
Environmental Degradation and Monitoring
Polyfluoroalkyl chemicals, which share a similar fluorinated backbone to the compound , have been extensively studied for their environmental persistence and toxicological profiles. Research has focused on their microbial degradation in the environment, aiming to understand their fate and transformation processes. These studies are critical for evaluating the environmental impact of fluorinated compounds and for developing strategies to mitigate their presence in ecosystems (Liu & Avendaño, 2013).
Advancements in Green Chemistry
The synthesis and application of fluorinated compounds in green chemistry have been a significant area of research. Studies have explored aqueous fluoroalkylation reactions, highlighting the development of environmentally benign methods for incorporating fluorinated groups into target molecules. This research underscores the importance of fluorinated compounds in designing pharmaceuticals, agrochemicals, and functional materials with enhanced properties while emphasizing the need for sustainable chemical processes (Song et al., 2018).
Photocatalysis and Environmental Remediation
Fluorinated compounds have also been investigated for their role in photocatalysis and environmental remediation. Research has demonstrated the potential of fluorinated photocatalysts in the oxidation of pollutants, offering pathways for the degradation of hazardous substances in water and air. These studies contribute to the development of novel materials for environmental cleanup and pollution control, showcasing the utility of fluorinated compounds in addressing environmental challenges (Cantau et al., 2007).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F4NO3S/c17-14-8-6-12(7-9-14)10-25(23,24)21-11-15(22,16(18,19)20)13-4-2-1-3-5-13/h1-9,21-22H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAAEOBUXWBMKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNS(=O)(=O)CC2=CC=C(C=C2)F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

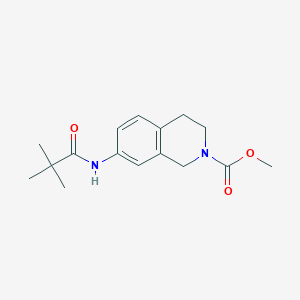
![N-([2,4'-bipyridin]-4-ylmethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2553669.png)
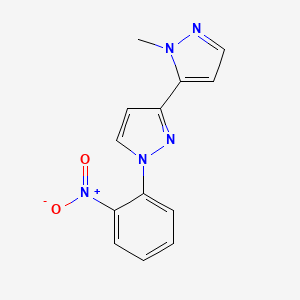


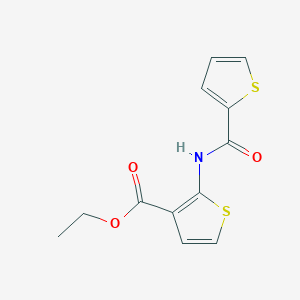
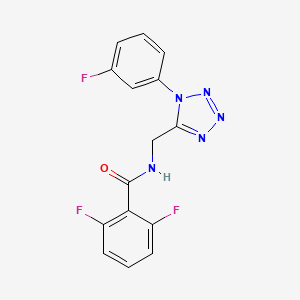
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloro-2,2-dimethylpropan-1-one](/img/structure/B2553681.png)
![1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2553682.png)
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2553683.png)
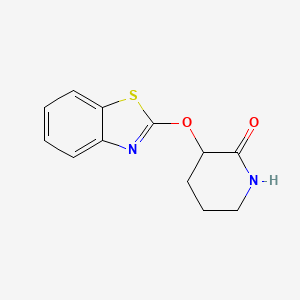

![2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2553687.png)
![3a,6a-Dimethyl-5-prop-2-enoyl-4,6-dihydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2553688.png)